GLP-26
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Overview
Description
GLP-26 is a chemical compound known for its role as a hepatitis B virus capsid assembly modulator. It has shown significant potential in inhibiting hepatitis B virus DNA replication and reducing covalently closed circular DNA levels. This compound disrupts the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly and a reduction in covalently closed circular DNA pools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLP-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
GLP-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: The alkyne group in this compound can participate in substitution reactions, particularly copper-catalyzed azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Copper catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
GLP-26 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in disrupting hepatitis B virus capsid assembly and reducing viral replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infections.
Industry: Utilized in the development of antiviral drugs and research on viral replication mechanisms .
Mechanism of Action
GLP-26 exerts its effects by disrupting the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly. This process reduces the levels of covalently closed circular DNA, which is essential for hepatitis B virus replication. The compound targets the hepatitis B virus capsid assembly, preventing the formation of functional viral particles .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with similar applications.
Dulaglutide: A glucagon-like peptide-1 receptor agonist used for glycemic control in diabetes
Uniqueness of GLP-26
This compound is unique in its specific action as a hepatitis B virus capsid assembly modulator. Unlike glucagon-like peptide-1 receptor agonists, which are primarily used for diabetes management, this compound targets viral replication mechanisms, making it a promising candidate for antiviral therapy .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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